molecular formula C13H11N3OS2 B2957146 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 338976-42-4

6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2957146
CAS No.: 338976-42-4
M. Wt: 289.37
InChI Key: CJTFIKYDTWYSDT-RIYZIHGNSA-N
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Description

This compound is a derivative of imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 436.74 and a molecular formula of C19H12Cl3N3OS . It is a cell-permeable imidazothiazole compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using catalyst-free microwave-assisted procedures . These methods provide rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole core . The oxime functional group is attached to the 5-carbaldehyde position .


Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of pH-Sensitive Spin Probes

A study on the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides demonstrates the synthetic pathways that can be employed to create pH-sensitive spin probes from imidazole derivatives, showcasing the compound's utility in creating sensitive diagnostic tools (Kirilyuk et al., 2003).

Crystal and Molecular Structure

Research on the crystal and molecular structure of related compounds, such as 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, highlights the importance of structural analysis in understanding the chemical and physical properties of these molecules (Banu et al., 2010).

Catalytic Applications

Ionic Liquid Catalysis

The design of ionic liquid-based catalysts for the synthesis of tetrasubstituted imidazoles points to the application of imidazole derivatives in facilitating efficient, green chemical reactions (Zolfigol et al., 2013).

Biological and Medicinal Research

Antimicrobial and Antituberculosis Agents

Compounds within the imidazo[2,1-b][1,3,4]thiadiazole framework have been synthesized and evaluated for their antimicrobial and antituberculosis activities, indicating the potential of such derivatives in developing new therapeutic agents (Alegaon & Alagawadi, 2011).

Anthelmintic and Anti-inflammatory Activities

The preparation of novel sulfides and sulfones within the imidazo[2,1-b]-thiazole class and their subsequent screening for anthelmintic and anti-inflammatory activities showcases the potential biomedical applications of these compounds (Shetty et al., 2010).

Mechanism of Action

This compound acts as a constitutive androstane receptor (CAR) agonist . It displays selectivity over PXR receptors and induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Safety and Hazards

The compound has been associated with several hazard statements including H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for this compound were not found, similar compounds have been used in the development of new anticancer drugs . These compounds are extremely important for studying cell biology and the treatment of diseases as they modulate the function of enzymes and receptors .

Properties

IUPAC Name

(NE)-N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTFIKYDTWYSDT-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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